5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and a dithiole-thione moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted thiophene derivatives .
Scientific Research Applications
5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: A simpler thiophene derivative with similar chemical properties.
5-Methylthiophene-2-carbaldehyde: Another thiophene derivative used in various synthetic applications
Uniqueness
5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione moiety, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
CAS No. |
918503-66-9 |
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Molecular Formula |
C8H6S4 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
5-(3-methylthiophen-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H6S4/c1-5-2-3-10-8(5)6-4-7(9)12-11-6/h2-4H,1H3 |
InChI Key |
IDWPCRKQFUCVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=S)SS2 |
Origin of Product |
United States |
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